3-[4-(2-Aminoethyl)-1-piperazinyl]phenol
Description
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol (CAS 52599-61-8) is a synthetic organic compound featuring a phenol core substituted with a piperazine ring and a 2-aminoethyl group. This compound is structurally related to neurotransmitters like tyramine and bioactive piperazine derivatives, making it relevant in medicinal chemistry for drug design targeting GPCRs or enzymes .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-[4-(2-aminoethyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C12H19N3O/c13-4-5-14-6-8-15(9-7-14)11-2-1-3-12(16)10-11/h1-3,10,16H,4-9,13H2 |
InChI Key |
AJVXFWTTZSUWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common approach starts from a suitable phenol derivative, often 3-hydroxyphenyl or 3-aminophenyl precursors, followed by nucleophilic substitution or coupling with a piperazine derivative functionalized with a 2-aminoethyl group. The synthesis can be broken down into the following stages:
Stage 1: Preparation of 4-(2-aminoethyl)-1-piperazine intermediate
This involves the synthesis or procurement of 1-(2-aminoethyl)piperazine, which contains the piperazine ring substituted at the nitrogen with a 2-aminoethyl group.Stage 2: Coupling with 3-hydroxyphenyl derivative
The 3-hydroxyphenyl compound undergoes nucleophilic substitution or amination reactions with the piperazine intermediate, often facilitated by catalysts or under basic conditions.Stage 3: Purification and isolation
The crude product is purified through standard organic purification techniques such as recrystallization or chromatography.
Reaction Conditions and Reagents
- Solvents: Common solvents include dimethylsulfoxide (DMSO), acetone, diethyl ether, and toluene, chosen for their ability to dissolve reactants and facilitate the reaction.
- Catalysts: Hydrogenation catalysts such as Adams's catalyst (platinum oxide) are used for reduction steps when necessary.
- Bases and Acids: Sodium hydroxide and hydrochloric acid are employed to adjust pH and facilitate substitution or amination reactions.
- Temperature: Reactions are typically conducted under reflux or controlled heating to optimize yield and selectivity.
Summary Table of Preparation Parameters
| Step | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|
| Piperazine synthesis | 1,2-diaminoethane, piperazine precursor | Formation of 4-(2-aminoethyl)-1-piperazine | Requires controlled amination |
| Coupling reaction | 3-hydroxyphenol derivative, base (NaOH), solvent (DMSO) | Nucleophilic substitution to attach piperazine moiety | Reaction under reflux or heating |
| Hydrogenation | Adams's catalyst, hydrogen gas, solvent (acetone or toluene) | Reduction of intermediates if needed | Ensures amine functionality |
| Purification | Recrystallization or chromatography | Isolation of pure compound | Solvent choice affects purity |
Chemical Reactions Analysis
Alkylation and Functional Group Transformations
-
Methanesulfonylation : The tert-butyl ester derivative of 4-(2-aminoethyl)piperazine undergoes methanesulfonylation with methanesulfonyl chloride in pyridine at room temperature for 12 hours, yielding a methanesulfonamide product with a 70% yield .
-
Deprotection : Treatment with hydrochloric acid in dioxane removes the tert-butyl group, generating N-(2-methanosulfonylethyl)piperazine dihydrochloride .
Coupling Reactions
-
Palladium-Catalyzed Coupling : A resealable tube reaction with potassium carbonate, palladium diacetate, and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in toluene at 130°C for 2–20 hours facilitates coupling with aryl chlorides (e.g., 4-chloro-2-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-furo[2,3-b]pyridine), yielding substituted piperazine derivatives .
-
Alkylation with Aryl Halides : Reaction with chloroethylamine in dimethylformamide (DMF) and triethylamine at room temperature for 72 hours produces the parent amine, which is then purified via flash chromatography .
Functional Group Reactivity
The compound exhibits reactivity at its phenolic hydroxyl group and piperazine amine .
Phenolic Group Transformations
-
Acetylation : Reaction with benzoyl chlorides in DMF using DIPEA as a base forms aryl amide derivatives .
-
Amide Coupling : HBTU-mediated coupling with benzoic acids in DMF generates substituted amides .
Piperazine Amine Modifications
-
Sulfonation : Methanesulfonyl chloride converts the primary amine to a sulfonamide, enhancing stability .
-
Arylation : Cross-coupling with aryl halides introduces aryl substituents, altering pharmacological properties .
Catalytic and Reaction Conditions
Key reaction parameters include:
Solvent and Temperature
-
Polar aprotic solvents (DMF, THF) facilitate nucleophilic substitutions .
-
High-temperature conditions (130°C) are critical for palladium-catalyzed coupling reactions .
Catalysts and Bases
-
Palladium catalysts (Pd(OAc)₂/BINAP) enable cross-coupling with aryl chlorides .
-
Bases (pyridine, DIPEA, TEA) neutralize acidic byproducts and stabilize intermediates .
Biological Implications
Modifications to the piperazine ring significantly influence receptor binding and selectivity, making this compound a candidate for pharmacological studies. The phenolic hydroxyl group may participate in hydrogen bonding, enhancing interactions with biological targets .
Mechanistic Insights
-
Steric Effects : The cis/trans isomerization observed in related piperidine derivatives suggests steric hindrance plays a role in reaction outcomes .
-
Electrophilic Substitution : The phenolic group undergoes electrophilic attack (e.g., acetylation, coupling), driven by its electron-rich aromatic ring .
Research Findings
-
Yield Optimization : Methanesulfonylation achieves consistent yields (~70%), while palladium-catalyzed reactions require precise temperature control .
-
Structural Diversity : The compound’s synthetic versatility allows access to diverse derivatives, including methanesulfonamides and aryl-coupled piperazines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that piperazine derivatives, including 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol, exhibit significant antimicrobial properties. A study highlighted the synthesis of novel Schiff bases derived from piperazine and their antibacterial evaluations against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| This compound | 18 | 20 |
| Schiff Base Complex (Mn) | 08 | 07 |
| Schiff Base Complex (Ni) | 19 | 04 |
| Schiff Base Complex (Zn) | 09 | 10 |
Anti-Cancer Potential
The compound has been investigated for its potential anti-cancer properties. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .
Neuropharmacology
Cognitive Enhancement
Piperazine derivatives have been explored for their effects on cognitive function. Research suggests that compounds with piperazine moieties can enhance neurotransmitter activity, particularly serotonin and dopamine, leading to potential applications in treating neurodegenerative diseases and mood disorders .
Drug Development
Design of Novel Therapeutics
The structural versatility of this compound allows for modifications that can optimize pharmacokinetic properties. Its use as a scaffold in the design of new drugs has been documented, with particular focus on enhancing solubility and bioavailability .
Case Studies
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of piperazine derivatives included this compound. The study involved synthesizing various derivatives and evaluating their activity against multiple bacterial strains. The results indicated that modifications to the phenolic structure significantly enhanced antibacterial activity, demonstrating the importance of structure-activity relationships in drug design .
Case Study: Cognitive Function Enhancement
In a preclinical trial assessing cognitive enhancers, researchers evaluated the effects of piperazine derivatives on memory retention in animal models. The findings suggested that these compounds could improve cognitive performance, providing a basis for further exploration in human clinical trials .
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- LogP Comparison: Tyramine hydrochloride has an estimated LogP of ~1.0 due to its simple structure . this compound likely has a higher LogP (~2.0–2.5) due to the hydrophobic piperazine ring, enhancing membrane permeability. Hoechst 33258, despite its bulk, has low LogP due to ionic interactions from the trihydrochloride salt .
Enzyme Inhibition
- Chalcone Derivatives: Non-piperazine chalcones like cardamonin (IC₅₀: 4.35 μM) show higher α-glucosidase inhibition than piperazine-substituted analogs, where electron-withdrawing groups (e.g., Br, Cl) enhance activity .
- Piperazine Carbamates : Compounds like 2,4,6-tribromophenyl derivatives (e.g., 9 , 16 in ) exhibit weak enzyme inhibition (IC₅₀ > 70 μM), suggesting that bulky piperazine substituents may reduce binding affinity .
Receptor Interactions
- Ciproxifan (), a piperazine-containing H₃ receptor antagonist (Ki: 0.5–1.9 nM), demonstrates the role of piperazine in enhancing receptor selectivity and oral bioavailability (62% in mice).
- Hoechst 33258 binds DNA via its benzimidazole and phenol groups, with the piperazine improving solubility for nuclear uptake .
Biological Activity
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to highlight its biological properties, focusing on antibacterial, neuroprotective, and potential therapeutic applications.
Chemical Structure
The compound features a piperazine ring substituted with a phenolic group and an aminoethyl side chain, which contributes to its pharmacological properties.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of piperazine derivatives, including this compound.
- Synthesis and Evaluation : A study synthesized several piperazine derivatives and tested their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that some derivatives exhibited superior antibacterial activity compared to standard antibiotics .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the piperazine moiety enhances interaction with bacterial receptors, increasing efficacy .
Table 1: Antibacterial Activity of Piperazine Derivatives
Neuroprotective Effects
Recent research has highlighted the potential of piperazine derivatives in neuroprotection, particularly in the context of Alzheimer's disease.
- Inhibition of Protein Aggregation : A study demonstrated that novel piperazine-based compounds could inhibit the aggregation of tau proteins and amyloid-beta peptides, which are critical in the pathogenesis of Alzheimer's disease. The tested compound showed a dose-dependent effect, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Mechanistic Insights : The neuroprotective effects may be attributed to the modulation of neurotransmitter systems and reduction in oxidative stress, which are pivotal in neuronal health .
Case Studies
Several case studies have documented the effects of this compound in various biological assays:
- In Vivo Studies : In vivo assessments using animal models have shown that compounds containing the piperazine structure can significantly reduce symptoms associated with neurodegenerative diseases. For instance, behavioral tests indicated improvements in memory and cognitive functions in treated groups compared to controls .
- Cell Culture Experiments : In vitro studies revealed that the compound could protect neuronal cell lines from apoptosis induced by neurotoxic agents, further supporting its potential therapeutic role .
Q & A
Q. How can crystallography or cryo-EM elucidate the compound’s binding mode in complex with its target?
- Methodology : Co-crystallize the compound with purified receptor domains (e.g., β-arrestin-bound GPCRs) using vapor diffusion. Resolve structures at <3.0 Å resolution (Synchrotron X-ray or cryo-EM). Density maps will highlight key interactions, such as piperazine nitrogen coordination with Asp113 in the receptor’s binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
